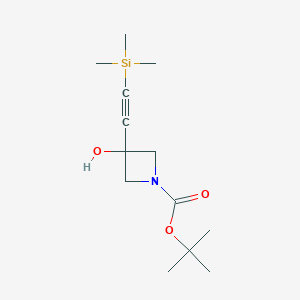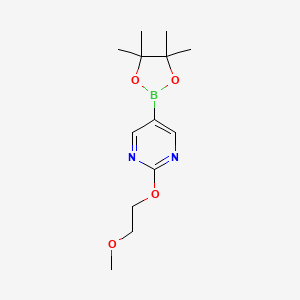
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a boronic ester group and a methoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and boronic ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.
Industrial Production: Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different substituted pyrimidines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, allowing the formation of new carbon-carbon bonds. The methoxyethoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar compounds to 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine include:
2-(2-Methoxyethoxy)-5-bromopyrimidine: This compound has a bromine atom instead of the boronic ester group.
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound has a benzene ring instead of the pyrimidine ring.
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: This compound has a thiophene ring instead of the pyrimidine ring.
These similar compounds highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C13H21BN2O4 |
|---|---|
Molecular Weight |
280.13 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C13H21BN2O4/c1-12(2)13(3,4)20-14(19-12)10-8-15-11(16-9-10)18-7-6-17-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
BPSZKOJWQQLLEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


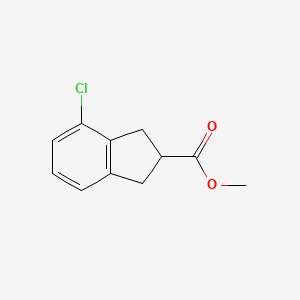
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

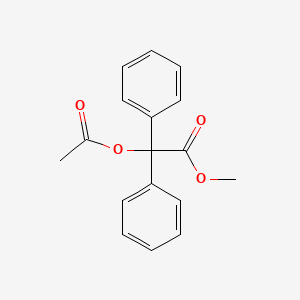

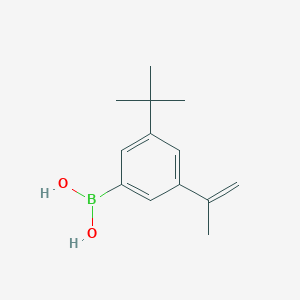
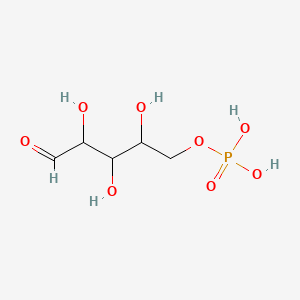
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
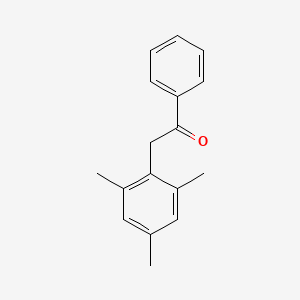
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)

